molecular formula C19H17N5O2 B2884186 3-((1-(Indolizine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034476-17-8

3-((1-(Indolizine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No. B2884186
CAS RN: 2034476-17-8
M. Wt: 347.378
InChI Key: HFCSGPIJVLZWTH-UHFFFAOYSA-N
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Description

Indolizine is a nitrogen-containing heterocycle that has a variety of potential biological activities . Some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications . Pyrazinamide is an important first-line drug used in shortening TB therapy .


Synthesis Analysis

Many approaches for the synthesis of indolizine have been developed . Among them, radical-induced synthetic approaches are receiving increasing attention due to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .

Scientific Research Applications

Drug Discovery and Development

This compound, with its piperidine and indolizine moieties, is likely to be of interest in the pharmaceutical industry. Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are crucial for designing drugs due to their significant role in molecular scaffolding, which can interact with a variety of biological targets. The indolizine component is also notable for its presence in bioactive molecules.

Pharmacological Research

The pharmacological applications of piperidine derivatives are vast, as they are found in alkaloids and many pharmaceuticals . This compound could be investigated for its potential therapeutic effects and might serve as a lead compound in the development of new medications.

Mechanism of Action

Target of Action

Similar compounds, such as those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them valuable targets for the development of new therapeutic agents .

Mode of Action

Compounds with similar structures, such as those containing the indole nucleus, are known to interact with their targets through various mechanisms, including competitive inhibition . This interaction can result in changes in the activity of the target, leading to alterations in cellular processes .

Biochemical Pathways

Indole derivatives, which share a similar structure, are known to affect a wide range of biochemical pathways . These include pathways involved in antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Similar compounds, such as those containing the indole nucleus, have been found to have reliable pharmacokinetic properties . These properties can impact the bioavailability of the compound, influencing its therapeutic efficacy .

Result of Action

Similar compounds, such as those containing the indole nucleus, have been found to exhibit a wide range of biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It is known that various factors, including temperature, ph, and the presence of other substances, can influence the action of similar compounds .

properties

IUPAC Name

3-[1-(indolizine-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c20-11-17-18(22-7-6-21-17)26-16-5-3-9-24(13-16)19(25)14-10-15-4-1-2-8-23(15)12-14/h1-2,4,6-8,10,12,16H,3,5,9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCSGPIJVLZWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CN3C=CC=CC3=C2)OC4=NC=CN=C4C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(Indolizine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

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